molecular formula C11H11ClO4 B094583 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one CAS No. 15815-79-9

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Cat. No.: B094583
CAS No.: 15815-79-9
M. Wt: 242.65 g/mol
InChI Key: FODMMACJFYQIHT-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of dihydroisocoumarins. These compounds are known for their diverse biological activities and are often found in natural products. The compound’s structure includes a chloro group, a hydroxy group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one.

    Methoxylation: The methoxy group at the 6th position is introduced using methylating agents such as dimethyl sulfate or methyl iodide.

    Chlorination: The chloro group at the 7th position is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium cyanide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted isochromen derivatives

Scientific Research Applications

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODMMACJFYQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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